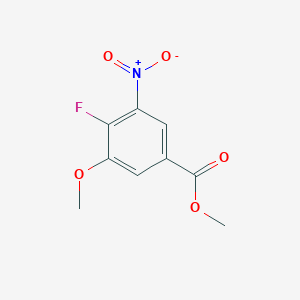

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

CAS No.: 1951444-68-0

Cat. No.: VC2896533

Molecular Formula: C9H8FNO5

Molecular Weight: 229.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951444-68-0 |

|---|---|

| Molecular Formula | C9H8FNO5 |

| Molecular Weight | 229.16 g/mol |

| IUPAC Name | methyl 4-fluoro-3-methoxy-5-nitrobenzoate |

| Standard InChI | InChI=1S/C9H8FNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3 |

| Standard InChI Key | XGBXDFAPUUAAHB-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC |

| Canonical SMILES | COC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC |

Introduction

Chemical Structure and Properties

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is an organic compound classified as a benzoate ester with several functional groups attached to a benzoic acid framework. The compound's structure is characterized by the strategic positioning of a fluorine atom, a methoxy group, and a nitro group on the aromatic ring, along with a methyl ester moiety .

Structural Characteristics

The compound features a benzoate core with four key functional groups:

-

A fluorine atom at the 4-position

-

A methoxy group at the 3-position

-

A nitro group at the 5-position

-

A methyl ester group

This particular arrangement of substituents contributes to the compound's unique electronic properties and reactivity profile.

Physical and Chemical Properties

Table 1: Key Properties of Methyl 4-Fluoro-3-Methoxy-5-Nitrobenzoate

The presence of an electron-withdrawing nitro group and fluorine atom, combined with the electron-donating methoxy group, creates an interesting electronic distribution within the molecule, influencing its reactivity and potential applications.

Analytical Characterization

Spectroscopic Analysis

The structural confirmation of methyl 4-fluoro-3-methoxy-5-nitrobenzoate can be achieved through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectroscopy would reveal characteristic signals for:

-

The aromatic protons (showing splitting patterns influenced by the fluorine substituent)

-

The methoxy protons (typically appearing as a singlet)

-

The methyl ester protons (typically appearing as a singlet)

19F NMR would provide additional confirmation of the fluorine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

-

C=O stretching of the ester group (approximately 1720-1740 cm-1)

-

NO2 symmetric and asymmetric stretching (approximately 1350 and 1530 cm-1)

-

C-F stretching (approximately 1100-1200 cm-1)

-

C-O stretching of the methoxy and ester groups

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the functional groups present in the molecule .

| Functional Group | Potential Transformation | Resulting Functionality |

|---|---|---|

| Nitro group | Reduction | Amino group |

| Methyl ester | Hydrolysis | Carboxylic acid |

| Methyl ester | Aminolysis | Amide |

| Methoxy group | Demethylation | Hydroxyl group |

| Fluorine | Nucleophilic substitution | Various substituents |

Chemical Reactivity

Reactivity Profile

The chemical reactivity of methyl 4-fluoro-3-methoxy-5-nitrobenzoate is largely determined by the electronic effects of its substituents:

-

The nitro group activates the ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to it

-

The fluorine atom can be susceptible to nucleophilic displacement under appropriate conditions

-

The methyl ester group can undergo typical ester reactions, including hydrolysis, transesterification, and reduction

-

The methoxy group may undergo cleavage under strong acidic conditions

Key Reactions

Based on the compound's structure, key reactions may include:

-

Reduction of the nitro group to form the corresponding amine

-

Hydrolysis of the methyl ester to form the carboxylic acid

-

Nucleophilic aromatic substitution of the fluorine atom

-

Various coupling reactions enabled by the functional groups present

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume